3-[2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1,3-benzoxazol-2-one
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Overview
Description
3-[2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic compound, notable for its diverse chemical and biological properties
Preparation Methods
Synthetic Routes
To synthesize 3-[2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1,3-benzoxazol-2-one, a multistep process involving several key reactions is typically employed. Starting materials often include 3-chloropyridine, 1-piperidinylmethanol, and a benzoxazole derivative. The synthesis generally involves:
Formation of the benzoxazol-2-one core through cyclization reactions.
Introduction of the 3-chloropyridin-4-yloxy group via nucleophilic substitution.
Attachment of the piperidin-1-yl moiety through reductive amination or similar techniques.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity while minimizing costs. Typical industrial methods include:
Using automated synthesizers for precise reaction control.
Employing high-throughput purification techniques such as recrystallization and chromatography.
Implementing strict quality control measures to ensure product consistency.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1,3-benzoxazol-2-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized under controlled conditions to form sulfoxides or sulfones.
Reduction: May be reduced to the corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution can introduce different functional groups.
Common Reagents and Conditions
Oxidation Reactions: Typically use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly use reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution Reactions: Often involve reagents like alkyl halides or aryl halides under reflux conditions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines and alcohols.
Substitution Products: Various substituted benzoxazol-2-one derivatives.
Scientific Research Applications
3-[2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1,3-benzoxazol-2-one has found applications in:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulating signal transduction pathways or metabolic processes, often through inhibition or activation of key proteins.
Comparison with Similar Compounds
Compared to other compounds, 3-[2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1,3-benzoxazol-2-one is unique due to:
Structural Features: Its specific arrangement of functional groups which confer distinct reactivity and biological activity.
Performance: Enhanced stability and activity in various applications.
Similar Compounds
3-Chloropyridine Derivatives: Sharing the pyridine core but with variations in side chains.
Benzoxazole Derivatives: Similar benzoxazole core with different substituents affecting their properties.
Properties
IUPAC Name |
3-[2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4/c21-15-11-22-8-5-17(15)27-13-14-6-9-23(10-7-14)19(25)12-24-16-3-1-2-4-18(16)28-20(24)26/h1-5,8,11,14H,6-7,9-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBLCHHQJMXKBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C(=O)CN3C4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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